1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Beschreibung
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a methylene-linked urea moiety attached to a 3-(trifluoromethyl)phenyl group. The 3-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and lipophilicity .
Eigenschaften
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-7-5-16(6-8-17)26-12-13(9-18(26)27)11-24-19(28)25-15-4-2-3-14(10-15)20(21,22)23/h2-8,10,13H,9,11-12H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMPUXNYHVEWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its potential biological activity. This compound is of significant interest in medicinal chemistry due to its possible therapeutic applications, including anti-inflammatory and anticancer properties.
The biological activity of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity towards these targets dictate the compound's pharmacological effects.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it can be compared with similar urea derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | Hydroxy group instead of methoxy | Varying reactivity and potential anti-inflammatory effects |
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea | Different position of the tolyl group | Altered chemical properties affecting biological interactions |
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-chlorophenyl)urea | Chlorine substitution | Potentially different enzyme inhibition profile |
In Vitro Studies
In vitro evaluations have demonstrated that 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can significantly reduce cell viability in various cancer cell lines. For instance, studies showed an IC50 value indicating effective cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest.
In Vivo Studies
Animal model studies further support the compound's therapeutic potential. For example, administration in murine models has shown reduced tumor growth rates when treated with this compound compared to controls. The observed effects are attributed to its ability to modulate immune responses and inhibit angiogenesis.
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term safety.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 3-(trifluoromethyl)phenyl group in the target and 11e enhances lipophilicity, but 11e’s piperazine-hydrazinyl-oxoethyl chain may improve solubility .
- Replacing 4-methoxyphenyl with 4-ethoxyphenyl (877640-52-3) introduces subtle electronic and steric changes, which could affect pharmacokinetics .
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 3-(trifluoromethyl)phenyl group in the target and 11e increases logP compared to 877640-52-3’s ethoxyphenyl group. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Bioactivity: highlights urea derivatives (e.g., Compound 1) as glucokinase activators, while SI98 () targets pyrazole-associated pathways. The target’s pyrrolidinone core may favor interactions with proteases or kinases .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
The synthesis typically involves multi-step routes, including coupling reactions between pyrrolidinone and urea precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperature control (60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : High-resolution NMR (¹H/¹³C, 2D-COSY) resolves aromatic protons and confirms urea linkage .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass analysis : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
Q. How does the compound’s stability impact experimental design?
Stability studies under varying pH (4–9) and temperature (4–25°C) reveal:
- Degradation pathways : Hydrolysis of the urea moiety in acidic/basic conditions .
- Storage recommendations : Lyophilized form at -20°C in amber vials minimizes photodegradation .
Advanced Research Questions
Q. How can computational methods optimize reaction design for this compound?
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable routes .
- Machine learning : Train models on existing reaction datasets to predict solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. What mechanistic insights are needed to elucidate its biological activity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina to identify binding motifs .
- Enzyme kinetics : Perform in vitro assays (e.g., fluorescence polarization) to measure inhibition constants (Ki) and validate computational predictions .
Q. How do statistical experimental design methods improve synthesis efficiency?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables .
Q. What strategies address contradictions between computational predictions and experimental results?
- Error analysis : Compare computed activation energies with experimental Arrhenius plots to refine force fields .
- Sensitivity testing : Vary computational parameters (e.g., basis set size) to assess robustness of predictions .
Methodological Challenges
Q. How to mitigate challenges in isolating intermediates during synthesis?
- Membrane filtration : Use tangential flow filtration (TFF) for large-scale separation of hydrophilic/hydrophobic intermediates .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What safety protocols are essential for handling reactive intermediates?
- Hazard assessment : Review GHS classifications (e.g., skin/eye irritation risks) and implement fume hoods for volatile reagents .
- Waste management : Neutralize acidic/basic byproducts before disposal .
Applications in Academic Research
Q. What are emerging applications in medicinal chemistry?
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